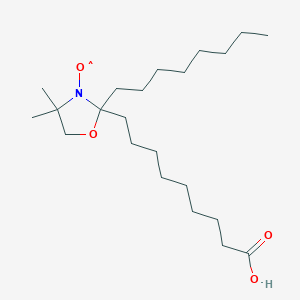
10-Doxylstearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Doxylstearic acid is a spin-labeled fatty acid . It is also known as 2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-3-oxazolidinyloxy . The reduction of doxylstearates takes place at the level of the ubiquinone in the respiratory chain in mitochondria in these cells .
Synthesis Analysis
The synthesis of 10-Doxylstearic acid involves a multi-step reaction with two steps . The first step involves p-toluenesulfonic acid monohydrate and toluene, which is heated for 216 hours. The second step involves 16.3 percent 3-chloroperoxybenzoic acid and diethyl ether, which is cooled for 14 hours. The final step involves NaOH and dioxane, which is heated at 60 °C for 24 hours .
Molecular Structure Analysis
The empirical formula of 10-Doxylstearic acid is C22H43NO4 . The molecular weight is 385.58 .
Applications De Recherche Scientifique
Spin Labeling in Biomembranes
10-Doxylstearic acid is used as a spin label in the study of the dynamics and structure of doped biomembranes . Electron paramagnetic resonance (EPR) spectroscopy in spin-labeled molecules has been successfully applied to this field for more than 20 years .
Catalytic Deoxygenation
10-Doxylstearic acid has been used in the catalytic deoxygenation of stearic acid to produce olefins . In this process, metal oxides derived from metal–organic frameworks (MOFs), including CeO2, ZrO2, and Fe2O3, were used as porous supports for loading Pt nanoparticles . The supported catalysts were evaluated for the catalytic deoxygenation of stearic acid to produce olefins .
Chemical Synthesis
10-Doxylstearic acid is used in chemical synthesis due to its unique properties . It is a free radical and has an empirical formula of C22H43NO4 .
Chromatography
10-Doxylstearic acid is used in chromatography, a laboratory technique for the separation of a mixture . It is used in analytical pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) .
Material Science
10-Doxylstearic acid is used in material science for the study of porous supports for loading Pt nanoparticles . These supports are derived from metal–organic frameworks (MOFs), including CeO2, ZrO2, and Fe2O3 .
Life Science
10-Doxylstearic acid is used in life science research, particularly in the study of biomembranes . It helps in understanding the dynamics and structure of these membranes .
Safety and Hazards
The safety data sheet for Stearic acid, which is a related compound, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .
Relevant Papers
Several papers have been published on the topic of 10-Doxylstearic acid and its effects on the structure and dynamics of model bilayers in water . These papers provide more detailed information on the subject.
Propriétés
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFGMNGBOGGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964853 |
Source


|
| Record name | [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Doxylstearic acid | |
CAS RN |
50613-98-4 |
Source


|
| Record name | 10-Doxylstearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050613984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


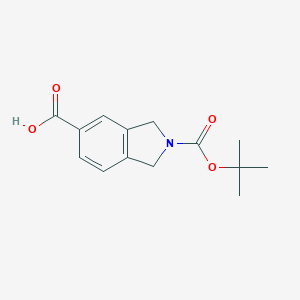


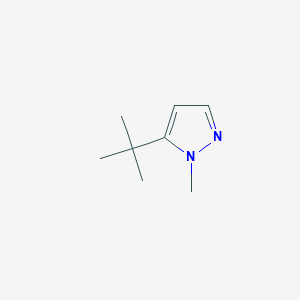

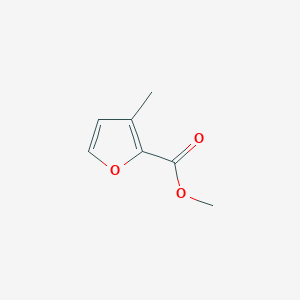

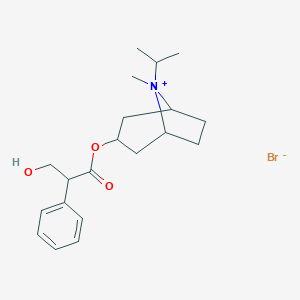

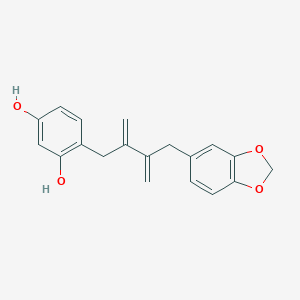
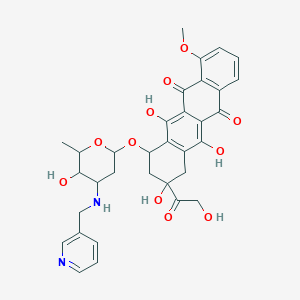

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)